N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide
Description
N-{[2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a pyridin-4-ylmethyl group substituted with a 1-methylpyrazole moiety. Its synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and amide bond formation, as seen in analogous compounds . The crystal structure of a closely related derivative, N-(4-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide, was determined via X-ray diffraction, confirming the planar geometry of the thiophene-pyrazole-pyridine system .
The compound exhibits potent antifungal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme in fungal mitochondrial respiration. For example, derivatives such as 7c and 7h (structurally related to the target compound) showed EC50 values of 11.6–28.9 μmol/L against Rhizoctonia solani and Botrytis cinerea, comparable to commercial fungicides like thifluzamide . Molecular docking studies further revealed strong interactions with SDH’s active site residues, rationalizing its efficacy .
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-19-10-12(9-18-19)13-7-11(4-5-16-13)8-17-15(20)14-3-2-6-21-14/h2-7,9-10H,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRPOXMFRVONRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the pyridine and thiophene rings through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to the modulation of their activity. For example, it has been shown to inhibit succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Pyridine- and Thiophene-Based Carboxamides
- N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Analogues: These lack the pyrazole substituent but retain the pyridine-thiophene-carboxamide backbone.
- N-[2-Chloro-6-(2-hydroxyphenyl)pyridin-4-yl]thiophene-2-carboxamide (19) : Features a chloropyridine and hydroxyphenyl group, synthesized via palladium-catalyzed cross-coupling (72% yield). Structural variations here prioritize solubility and metal-binding capacity over antifungal activity .
Pyrazole-Containing Derivatives
- N-(4-Fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c) : Shares the 1-methylpyrazole-thiophene-carboxamide motif but substitutes the pyridine with a fluorophenethyl group. Exhibits EC50 = 11.6 μmol/L against R. solani, highlighting the pyrazole’s role in SDH inhibition .
- Patent Example 62 : A pyrazolo[3,4-d]pyrimidine-thiophene hybrid with a methylthiophene group. While structurally distinct, its synthesis via Suzuki coupling (46% yield) mirrors strategies used for the target compound .
Key Findings and Implications
Structural Determinants of Activity : The 1-methylpyrazole and pyridine motifs are critical for SDH inhibition, as seen in 7c and 7h . Substitutions on the pyridine ring (e.g., hydroxyphenyl in 19 ) modulate solubility but may reduce antifungal potency .
Synthetic Efficiency : Palladium-catalyzed cross-coupling (Suzuki reaction) is a versatile strategy for both the target compound and analogues, though yields vary (46–84%) depending on substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
